![molecular formula C34H20 B14746077 Benzo[a]phenanthro[9,10-c]naphthacene CAS No. 385-16-0](/img/structure/B14746077.png)
Benzo[a]phenanthro[9,10-c]naphthacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[a]phenanthro[9,10-c]naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₄H₂₀ and a molecular weight of 428.5226 g/mol . This compound is characterized by its complex structure, which includes multiple aromatic rings. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Benzo[a]phenanthro[9,10-c]naphthacene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve several purification steps to isolate the desired product . Industrial production methods are less common due to the complexity and cost of the synthesis process.
Analyse Chemischer Reaktionen
Benzo[a]phenanthro[9,10-c]naphthacene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo[a]phenanthro[9,10-c]naphthacene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other chemicals.
Biology: Research on this compound helps in understanding the biological effects of polycyclic aromatic hydrocarbons, including their potential carcinogenic properties.
Medicine: Studies have explored its role in the development of certain drugs and its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Benzo[a]phenanthro[9,10-c]naphthacene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s aromatic structure allows it to interact with enzymes and other proteins, affecting their function and leading to various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Benzo[a]phenanthro[9,10-c]naphthacene is unique due to its specific arrangement of aromatic rings. Similar compounds include:
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with fewer rings.
Naphthalene: A two-ring polycyclic aromatic hydrocarbon commonly used in mothballs.
These compounds share some chemical properties but differ in their structure and specific applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
385-16-0 |
|---|---|
Molekularformel |
C34H20 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
octacyclo[20.12.0.02,15.03,8.09,14.016,21.024,33.026,31]tetratriaconta-1(34),2(15),3,5,7,9,11,13,16,18,20,22,24,26,28,30,32-heptadecaene |
InChI |
InChI=1S/C34H20/c1-2-10-22-18-24-20-32-31(19-23(24)17-21(22)9-1)27-13-5-8-16-30(27)33-28-14-6-3-11-25(28)26-12-4-7-15-29(26)34(32)33/h1-20H |
InChI-Schlüssel |
QDCNHEGBLBXNBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5C6=C4C7=CC=CC=C7C8=CC=CC=C86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)
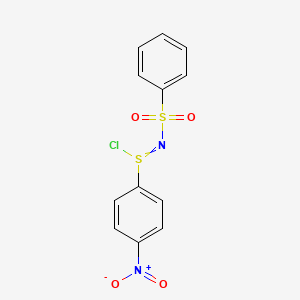
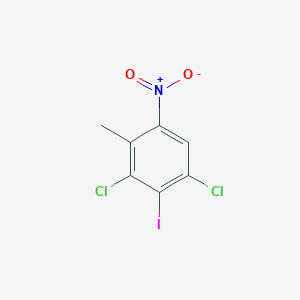
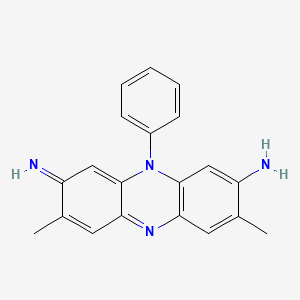

![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)

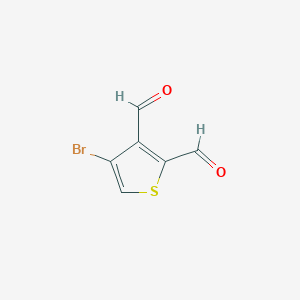
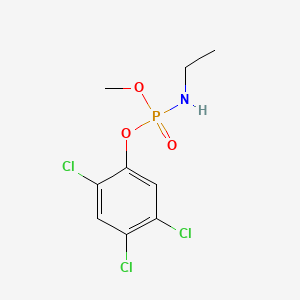
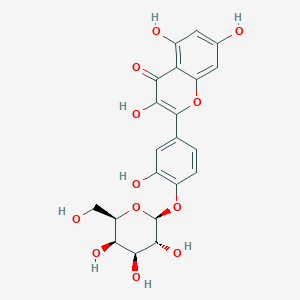

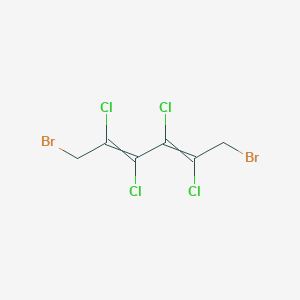

![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
